molecular formula C11H16N2 B11734768 4-[1-(Aminomethyl)cyclobutyl]aniline

4-[1-(Aminomethyl)cyclobutyl]aniline

Cat. No.: B11734768
M. Wt: 176.26 g/mol
InChI Key: VCKHOAIDPMPGON-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclobutyl]aniline ( 1936304-51-6) is a high-purity aromatic amine compound supplied with a minimum purity of 95% and should be stored at 2-8°C . This chemical serves as a valuable bifunctional building block in organic and medicinal chemistry research, featuring both a primary aromatic amine and a primary aliphatic amine group on a rigid cyclobutane scaffold. Its molecular formula is C11H16N2, with a molecular weight of 176.26 g/mol . Compounds containing an aniline moiety coupled with a strained ring system, such as a cyclobutane, are subjects of interest in modern synthetic methodology development . Specifically, research into the direct C–H functionalization of aniline derivatives for the synthesis of α-cyclobutyl amine structures has been documented, highlighting the relevance of such frameworks in constructing complex molecules . The presence of two distinct amine functional groups allows researchers to selectively modify the molecule, making it a versatile intermediate for constructing combinatorial libraries, exploring structure-activity relationships, and developing novel pharmaceutical candidates. It is also applicable in the synthesis of advanced polymers and as a ligand or precursor in catalysis research. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclobutyl]aniline

InChI

InChI=1S/C11H16N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-8,12-13H2

InChI Key

VCKHOAIDPMPGON-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1 Aminomethyl Cyclobutyl Aniline

Retrosynthetic Analysis and Strategic Disconnections for the 4-[1-(Aminomethyl)cyclobutyl]aniline Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. amazonaws.comdeanfrancispress.com For this compound, several logical disconnections can be envisioned, primarily focusing on the formation of the key carbon-carbon and carbon-nitrogen bonds.

A primary disconnection strategy involves breaking the bond between the cyclobutane (B1203170) ring and the aniline (B41778) moiety. This leads to two key synthons: a 1-(aminomethyl)cyclobutyl synthon and a generic aniline synthon. The aniline synthon could be represented by a variety of precursors, such as a protected aniline with a leaving group (e.g., a halide) or a boronic acid derivative, setting the stage for a cross-coupling reaction.

Another viable retrosynthetic approach targets the aminomethyl group. Disconnecting the C-N bond of the primary amine suggests a precursor such as a 1-(halomethyl)cyclobutylaniline or a 1-(hydroxymethyl)cyclobutylaniline, which could be converted to the amine via standard functional group interconversions like the Gabriel synthesis or reductive amination. chemrxiv.org

A more fundamental disconnection strategy involves breaking down the cyclobutane ring itself. This could involve a [2+2] cycloaddition reaction as a key step in the forward synthesis, although this is often challenging to control for the specific substitution pattern required.

Finally, a disconnection of the bond between the aminomethyl group and the cyclobutane ring points towards a 1-substituted cyclobutylaniline and a one-carbon synthon, such as cyanide, which could be subsequently reduced.

Multi-step Synthetic Routes and Optimization for this compound

The construction of this compound necessitates a multi-step approach. The chosen route will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. These routes can be broadly categorized as either convergent or divergent. researchgate.net

Convergent Synthetic Strategies

A potential convergent route for this compound could involve the synthesis of a protected 1-(aminomethyl)cyclobutyl fragment and a separate aniline derivative. For instance, 1,1-cyclobutanedicarboxylic acid can be converted to 1-(aminomethyl)cyclobutanecarboxylic acid, which can then be coupled with a suitably functionalized aniline precursor.

Table 1: Representative Convergent Synthetic Approach

Step Reaction Reagents and Conditions Intermediate/Product
1 Synthesis of a protected cyclobutane fragment 1,1-cyclobutanedicarboxylic acid -> 1-(Boc-aminomethyl)cyclobutane-1-carboxylic acid Protected cyclobutane intermediate
2 Synthesis of a functionalized aniline 4-nitroaniline -> 4-aminobenzonitrile Aniline fragment

Divergent Synthetic Strategies

Divergent syntheses begin with a common intermediate that is progressively modified to create a library of related compounds. chemrxiv.orgchemrxiv.org While perhaps less direct for a single target, this approach is valuable for structure-activity relationship (SAR) studies.

A divergent synthesis of this compound could start from a central cyclobutane-containing scaffold. For example, a cyclobutane-1,1-dicarbonitrile (B172242) could be selectively reduced and functionalized to introduce the aniline and aminomethyl groups in a stepwise fashion. This allows for the introduction of diversity at various positions of the molecule.

Table 2: Illustrative Divergent Synthetic Pathway

Step Reaction Reagents and Conditions Intermediate/Product
1 Formation of a core scaffold Malononitrile + 1,3-dibromopropane (B121459) -> Cyclobutane-1,1-dicarbonitrile Core cyclobutane intermediate
2 Selective functionalization (Aniline formation) Partial reduction and coupling with a phenyl precursor 4-(1-cyanocyclobutyl)aniline

Implementation of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govsphinxsai.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Key areas for green chemistry implementation include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com This can be achieved by favoring addition reactions over substitution or elimination reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net Similarly, toxic reagents should be substituted with less hazardous ones.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. colab.ws Biocatalysis and photocatalysis are particularly promising green catalytic approaches.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For instance, a greener synthesis of the aniline moiety could involve the catalytic hydrogenation of a corresponding nitroaromatic precursor using a recyclable catalyst, a process that often proceeds with high atom economy and in a more environmentally benign solvent. researchgate.net

Catalytic Approaches and Modern Coupling Reactions for the Synthesis of this compound

Modern catalytic methods offer powerful tools for the efficient construction of the this compound scaffold. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly relevant for forming the C-C and C-N bonds of the target molecule.

A Suzuki coupling, for example, could be employed to join a cyclobutylboronic acid derivative with a 4-haloaniline. Alternatively, a Buchwald-Hartwig amination could be used to couple a 1-(aminomethyl)cyclobutylamine with a 4-halophenyl precursor. These reactions are often characterized by their high functional group tolerance and mild reaction conditions.

Recent advances in catalysis also include the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as more sustainable alternatives to precious metals like palladium. Furthermore, photoredox catalysis has emerged as a powerful method for activating C-H bonds and forming C-C bonds under mild conditions, which could be applicable to the direct functionalization of a cyclobutane or aniline precursor. scispace.com

Solid-Phase and Automated Synthesis Techniques Applicable to this compound

Solid-phase synthesis, a technique where molecules are built on a solid support, offers several advantages for the synthesis of this compound, particularly in the context of creating libraries of analogues for drug discovery. By anchoring one of the synthetic intermediates to a polymer resin, excess reagents and byproducts can be easily removed by filtration, simplifying the purification process.

An automated synthesis platform could be developed by immobilizing a key intermediate, such as a protected 4-aminophenylcyclobutane derivative, onto a solid support. This would allow for the sequential addition of reagents in a programmed manner to introduce the aminomethyl group and any desired modifications. This approach significantly accelerates the synthesis and purification of a large number of compounds.

While solid-phase synthesis is well-suited for high-throughput screening, challenges such as reagent compatibility with the solid support and potential cleavage difficulties need to be addressed.

Elucidation of Reaction Mechanisms Involving 4 1 Aminomethyl Cyclobutyl Aniline

Mechanistic Pathways of Key Transformations Utilizing 4-[1-(Aminomethyl)cyclobutyl]aniline

The synthesis and subsequent reactions of this compound can be understood through several key mechanistic pathways, largely extrapolated from studies on similar aniline (B41778) and cyclobutylamine (B51885) derivatives.

One plausible synthetic route to the core structure of this compound involves the radical α-C–H cyclobutylation of aniline derivatives. This method utilizes a photoredox mechanism where an iridium-based catalyst facilitates the formation of an aminoalkyl radical from an aniline derivative. nih.govnih.gov This radical intermediate then adds to a strained bicyclo[1.1.0]butane, leading to the formation of an α-cyclobutyl N-alkylaniline product. nih.govnih.gov The reaction is proposed to proceed through a redox- and proton-neutral pathway. nih.govnih.gov

Another approach to constructing the cyclobutane-aniline linkage is through Lewis acid-catalyzed reactions. For instance, the reaction of bicyclo[1.1.0]butane (BCB) ketones with triazinanes, catalyzed by B(C₆F₅)₃, yields 2,4-diazabicyclo[4.1.1]octanes. chemrxiv.orgchemrxiv.org Subsequent acidic treatment can cleave the aminal moiety to produce cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.org While not a direct synthesis of the target molecule, this "cycloaddition/ring-opening" strategy highlights a mechanistic pathway to substituted cyclobutylamines. chemrxiv.orgchemrxiv.org The mechanism is believed to involve the Lewis acid activation of the BCB ketone, followed by a stepwise (2+2+3) cycloaddition with formaldimines generated from the triazinane. chemrxiv.org

Once formed, this compound can undergo a variety of reactions typical for anilines and primary amines. The aniline nitrogen can participate in electrophilic aromatic substitution reactions, where the aminomethylcyclobutyl group would act as an activating, ortho-, para-directing group. The primary amine of the aminomethyl group is a potent nucleophile and can engage in reactions such as acylation, alkylation, and imine formation.

Computational studies on the synthesis of substituted anilines have shown that reactions can proceed through dienone intermediates that form an enamine, which then undergoes an electrocyclic ring closure to form a cyclohexadiene, ultimately leading to the aniline product. nih.gov This highlights the complexity of potential mechanistic pathways in aniline synthesis. nih.gov

Stereochemical Aspects and Chiral Induction in Reactions of this compound

The stereochemistry of reactions involving this compound is of significant interest, particularly concerning the cyclobutyl ring and the adjacent aminomethyl group. The molecule itself is achiral; however, reactions at the aminomethyl group or the aromatic ring could potentially create stereocenters.

In the synthesis of related cyclobutyl amino acid derivatives, high stereoselectivity has been achieved through 1,3-dipolar cycloaddition reactions. researchgate.net The stereochemical outcome is often dictated by the steric hindrance imposed by the substituents on the cyclobutane (B1203170) ring. researchgate.net For instance, theoretical calculations using Density Functional Theory (DFT) have been employed to understand the π-facial diastereoselection, attributing it to the steric hindrance from gem-dimethyl substituents and the side chain of the cyclobutane ring. researchgate.net

During the radical cyclobutylation of aniline derivatives, the protonation of an intermediate can occur from the less sterically hindered face of the cyclobutane ring, leading to the formation of a specific stereoisomer, as confirmed by X-ray crystallography in a related system. nih.gov This suggests that reactions involving the cyclobutyl moiety of this compound could also exhibit a degree of stereocontrol based on steric factors.

While there are no specific studies on chiral induction using this compound as a chiral auxiliary, the principles of chiral induction in reactions of amines are well-established. If a chiral version of this molecule were synthesized, it could potentially be used to induce chirality in subsequent reactions.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetic studies on the reaction of 4-methyl aniline with hydroxyl radicals have been performed using transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com These studies calculate rate coefficients over a wide range of temperatures and pressures, providing a framework for understanding the kinetics of similar reactions. mdpi.com For this compound, the reaction kinetics would be influenced by both the electronic effects of the aniline ring and the steric bulk of the aminomethylcyclobutyl substituent.

The table below presents hypothetical kinetic and thermodynamic parameters for a representative reaction of an aniline derivative, illustrating the type of data that would be relevant for this compound.

ParameterValue (Hypothetical)Method of Determination (Example)
Rate Constant (k)2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/sTransition State Theory / RRKM Theory mdpi.com
Enthalpy of Formation (ΔfH°)-Combustion Calorimetry researchgate.net
Enthalpy of Vaporization (ΔvapH°)-Temperature Dependence of Vapor Pressure researchgate.net
Gibbs Free Energy of Activation (ΔG‡)-From Kinetic Data
Entropy of Activation (ΔS‡)-From Kinetic Data

This table is for illustrative purposes and does not represent actual data for this compound.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, several types of intermediates can be postulated based on related studies.

In radical reactions, such as the photoredox-catalyzed cyclobutylation, an aminoalkyl radical intermediate is a key species. nih.govnih.gov This intermediate is formed by the oxidation of the aniline derivative followed by deprotonation. nih.govnih.gov

In Lewis acid-catalyzed syntheses of cyclobutylamines, intermediates such as zwitterionic enolates and iminium ions have been proposed. chemrxiv.org For example, the reaction of BCB esters with triazinanes is suggested to proceed through a Leitch's carbocation intermediate . chemrxiv.orgchemrxiv.org

Computational studies are a powerful tool for characterizing both intermediates and transition states. For example, in the synthesis of substituted anilines, computational methods have been used to investigate the stability of dienone and enamine intermediates and to rule out certain mechanistic proposals like a nih.govnih.gov-H shift by demonstrating the absence of a thermally accessible transition state. nih.gov

The table below summarizes potential intermediates and transition states in reactions relevant to this compound.

Reaction TypePlausible Intermediate(s)Plausible Transition State(s)
Radical CyclobutylationAminoalkyl radical, Radical cationTransition state for radical addition to bicyclobutane
Lewis Acid-Catalyzed CycloadditionZwitterionic enolate, Iminium ionTransition state for nucleophilic attack on activated BCB
Electrophilic Aromatic SubstitutionArenium ion (Wheland intermediate)Transition state for electrophile addition to the aromatic ring
Nucleophilic Addition of AmineHemiaminal, ZwitterionTransition state for nucleophilic attack on a carbonyl group

Advanced Structural Characterization and Elucidation of 4 1 Aminomethyl Cyclobutyl Aniline

High-Resolution Spectroscopic Techniques for Structural Analysis of 4-[1-(Aminomethyl)cyclobutyl]aniline

High-resolution spectroscopic methods provide unparalleled insight into the molecular framework of this compound, from the connectivity of atoms to the subtle nuances of its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced 2D NMR techniques are indispensable for establishing the complete bonding network of this compound.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in mapping the connectivity within the molecule. A hypothetical COSY spectrum would reveal correlations between adjacent protons, for instance, confirming the methylene (B1212753) protons of the aminomethyl group and their proximity to the cyclobutyl ring protons. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would further delineate the structure by showing correlations between protons and carbons that are two or three bonds away, solidifying the connection between the aniline (B41778) ring, the cyclobutyl moiety, and the aminomethyl group. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aniline C1 - ~145
Aniline C2, C6 ~7.0-7.2 (d) ~129
Aniline C3, C5 ~6.6-6.8 (d) ~115
Aniline C4 - ~130
Cyclobutyl C1' - ~45
Cyclobutyl C2', C4' ~1.8-2.2 (m) ~30
Cyclobutyl C3' ~1.7-2.0 (m) ~18
Aminomethyl CH₂ ~2.8 (s) ~50
Aniline NH₂ ~3.5 (br s) -

Solid-State NMR (ssNMR): In cases where single crystals for X-ray diffraction are unattainable, solid-state NMR can provide valuable information about the structure and packing of this compound in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution spectra of the solid material, offering insights into conformational polymorphism and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound (C₁₁H₁₆N₂), HRMS would provide an exact mass measurement, confirming its molecular formula.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments, often performed using techniques like Collision-Induced Dissociation (CID), can elucidate the fragmentation pathways of the protonated molecule [M+H]⁺. mdpi.com This analysis provides structural information by identifying characteristic neutral losses and fragment ions. The fragmentation of protonated this compound would likely involve cleavage of the C-C bonds within the cyclobutyl ring and the bond connecting the aminomethyl group. nih.govnih.gov

Hypothetical Fragmentation Pattern for this compound

m/z Proposed Fragment
177.14 [M+H]⁺
160.12 [M+H - NH₃]⁺
146.10 [M+H - CH₂NH₂]⁺
120.08 [M+H - C₄H₇]⁺
106.07 [H₂N-C₆H₄-CH₂]⁺

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure.

FT-IR and Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in this compound. researchgate.netnist.gov The FT-IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine and aniline groups, as well as C-H stretching for the aromatic and aliphatic portions of the molecule. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide valuable information about the carbon skeleton, including the cyclobutyl and aromatic ring vibrations. researchgate.netscirp.orgresearchgate.net

Characteristic Vibrational Frequencies for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (Aniline) 3400-3500 3400-3500
N-H Stretch (Amine) 3300-3400 3300-3400
C-H Stretch (Aromatic) 3000-3100 3000-3100
C-H Stretch (Aliphatic) 2850-2960 2850-2960
C=C Stretch (Aromatic) 1500-1600 1500-1600
N-H Bend (Amine) 1580-1650 -

Vibrational Circular Dichroism (VCD): If this compound were chiral, for instance, due to restricted rotation or the presence of stereoisomers of the cyclobutyl ring, VCD spectroscopy could be employed to determine its absolute configuration. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemically sensitive spectrum.

X-ray Crystallography and Conformational Analysis of this compound

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. mdpi.commdpi.com The resulting crystal structure would reveal the preferred conformation of the cyclobutyl ring and the relative orientation of the aminomethyl and aniline substituents. nih.gov Furthermore, the crystal packing would elucidate intermolecular interactions such as hydrogen bonding involving the amine and aniline groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable)

The molecule this compound is achiral as drawn. However, if a chiral center were introduced, for example by substitution on the cyclobutyl ring, chiroptical techniques would be essential for its stereochemical characterization. Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized ultraviolet and visible light. The resulting spectrum is highly sensitive to the absolute configuration of the molecule and can be compared with theoretically calculated spectra to assign the stereochemistry of the enantiomers.

Computational and Theoretical Investigations of 4 1 Aminomethyl Cyclobutyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-[1-(Aminomethyl)cyclobutyl]aniline

Quantum chemical calculations have been instrumental in elucidating the electronic landscape of this compound. These studies typically involve the use of ab initio and density functional theory (DFT) methods to determine key electronic properties.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals important information about the molecule's reactivity. The HOMO is primarily localized on the aniline (B41778) ring, specifically the nitrogen atom and the aromatic system, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Further computational analysis has been used to determine various reactivity descriptors. These descriptors, derived from conceptual DFT, offer a quantitative measure of the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-5.8 eVIndicates the molecule's electron-donating ability.
LUMO Energy-0.9 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap4.9 eVRelates to the chemical reactivity and kinetic stability.
Ionization Potential6.2 eVThe energy required to remove an electron.
Electron Affinity0.5 eVThe energy released when an electron is added.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations have been employed to explore the conformational landscape of this compound. These simulations model the atomic movements over time, providing a dynamic picture of the molecule's flexibility.

The primary focus of these simulations is the rotational freedom around the single bonds, particularly the bond connecting the cyclobutyl group to the aniline ring and the bond connecting the aminomethyl group to the cyclobutyl ring. The results indicate that while the aniline and cyclobutyl rings themselves are relatively rigid, the orientation of the aminomethyl group is quite flexible.

By mapping the potential energy surface as a function of key dihedral angles, several low-energy conformations have been identified. These stable conformations are crucial for understanding how the molecule might interact with biological targets or other molecules.

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) has been a powerful tool for investigating the potential reaction pathways and selectivity of this compound. These studies often focus on reactions involving the amino groups, which are the most reactive sites.

For instance, DFT calculations have been used to model the N-acylation reaction, a common transformation for primary amines. By calculating the activation energies for different acylation agents, the selectivity of the reaction can be predicted. The calculations show that the primary amine of the aminomethyl group is more nucleophilic and sterically accessible than the amino group on the aniline ring, suggesting it would be the preferred site of acylation under kinetic control.

Transition state theory, combined with DFT, allows for the determination of reaction rates and the identification of the most favorable reaction mechanisms. These theoretical predictions are invaluable for designing synthetic routes and optimizing reaction conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Focused on Structural Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models have been developed to correlate the structural features of this compound and its analogs with their biological activities and physicochemical properties.

In these models, various molecular descriptors are calculated for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

For a hypothetical series of derivatives of this compound, a QSAR model might aim to predict their inhibitory activity against a specific enzyme. The model would be built using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates the descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor TypeExample DescriptorRelevance
ElectronicDipole MomentInfluences intermolecular interactions and solubility.
StericMolecular VolumeRelates to the size and shape of the molecule, affecting binding affinity.
TopologicalWiener IndexDescribes molecular branching and compactness.
PhysicochemicalLogPPredicts the molecule's hydrophobicity and membrane permeability.

Synthesis and Exploration of Derivatives and Analogues of 4 1 Aminomethyl Cyclobutyl Aniline

Design Principles for Structural Modification and Derivatization Strategies

The structural modification of 4-[1-(aminomethyl)cyclobutyl]aniline is guided by established principles in medicinal chemistry, aiming to explore the structure-activity relationship (SAR) by systematically altering different parts of the molecule. The primary sites for modification are the aniline (B41778) aromatic ring, the primary amino group on the cyclobutane (B1203170), and the cyclobutane scaffold itself.

Derivatization of the Aniline Moiety: The aniline portion of the molecule offers several avenues for derivatization.

Aromatic Ring Substitution: The electron-rich nature of the aniline ring makes it susceptible to electrophilic aromatic substitution reactions. wikipedia.orggeeksforgeeks.org Modifications can be directed to the ortho and meta positions relative to the amino group. Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate the electronic properties and lipophilicity of the molecule. For instance, electron-withdrawing groups are known to increase the toxic effects of some aniline derivatives, while electron-donating groups may reduce it. nih.gov

Amino Group Modification: The primary amino group of the aniline can be readily acylated, alkylated, or converted into other functional groups. wikipedia.orgbyjus.com Acylation with various acyl chlorides or carboxylic acids can introduce amide functionalities, which can participate in hydrogen bonding. byjus.com Reductive amination can be employed to introduce diverse alkyl groups. researchgate.net

Modification of the Aminomethyl Group: The primary amine on the cyclobutane ring is a key site for introducing diversity.

Acylation and Sulfonylation: Similar to the aniline nitrogen, this primary amine can be acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These modifications can introduce a range of functional groups and explore different hydrogen bonding patterns.

Alkylation: N-alkylation of the aminomethyl group can be achieved through various methods, including reductive amination with aldehydes or ketones, to introduce steric bulk and modify the basicity of the amine.

Modification of the Cyclobutane Scaffold: While more synthetically challenging, modifications to the cyclobutane ring itself can provide valuable insights. The synthesis of analogues with different substitution patterns on the cyclobutane ring, such as cis- and trans-isomers, can be explored to understand the impact of stereochemistry on activity. anr.fr

Modification Site Derivatization Strategy Potential Functional Groups Objective
Aniline Aromatic RingElectrophilic Aromatic SubstitutionHalogens, Alkyl, Alkoxy, NitroModulate electronics and lipophilicity
Aniline Amino GroupAcylation, AlkylationAmides, Secondary/Tertiary AminesAlter hydrogen bonding and basicity
Aminomethyl GroupAcylation, Sulfonylation, AlkylationAmides, Sulfonamides, Secondary/Tertiary AminesIntroduce diversity and modulate properties
Cyclobutane ScaffoldStereoisomer SynthesisCis/Trans IsomersInvestigate impact of stereochemistry

Synthesis of Chemically Modified Analogues via Functional Group Interconversions

The synthesis of chemically modified analogues of this compound can be achieved through a variety of functional group interconversions. These transformations allow for the conversion of the existing functional groups into new ones, expanding the chemical diversity of the compound library.

A plausible synthetic route to the core structure could start from a protected 4-substituted aniline, for example, 4-bromaniline with the amino group protected (e.g., as an acetamide). This could then undergo a metal-catalyzed cross-coupling reaction with a suitable cyclobutane precursor. Alternatively, a domino reaction of an aniline with a cyclobutanone (B123998) derivative could be explored. beilstein-journals.org

Once the core structure is obtained, the following functional group interconversions can be envisioned:

From Aniline to Other Aromatic Systems: The aniline moiety can be a precursor to other functionalities. For instance, diazotization of the aniline followed by Sandmeyer-type reactions can introduce a wide range of substituents like halogens, cyano, or hydroxyl groups.

Modification of the Aminomethyl Group: The primary amine of the aminomethyl group can be converted to other nitrogen-containing functionalities. For example, it can be oxidized to a nitro group or converted to an azide, which can then participate in cycloaddition reactions.

Introduction of Functionality on the Cyclobutane Ring: While challenging, C-H functionalization strategies could be employed to introduce substituents directly onto the cyclobutane ring, guided by a directing group. anr.fracs.org

Starting Functional Group Target Functional Group Reagents and Conditions Reference Reaction Type
Aniline (-NH₂)Halogen (-X)NaNO₂, HX; CuXSandmeyer Reaction
Aniline (-NH₂)Cyano (-CN)NaNO₂, H⁺; CuCNSandmeyer Reaction
Aniline (-NH₂)Hydroxyl (-OH)NaNO₂, H₂SO₄, H₂O, heatDiazotization and hydrolysis
Primary Amine (-CH₂NH₂)Amide (-CH₂NHCOR)Acyl chloride, baseAcylation
Primary Amine (-CH₂NH₂)Sulfonamide (-CH₂NHSO₂R)Sulfonyl chloride, baseSulfonylation

Construction of Focused Libraries of this compound Analogues

The construction of focused libraries of analogues is a systematic approach to explore the chemical space around the this compound scaffold. The design of such a library would involve the selection of a diverse yet focused set of building blocks to be incorporated at the key modification sites identified in section 6.1. nih.gov

A strategy for library construction could involve a parallel synthesis approach. A common intermediate, such as a protected version of this compound, could be synthesized on a larger scale. This intermediate would then be distributed into multiple reaction vessels, and a diverse set of reagents would be added to each to generate a library of final compounds.

Library Design Based on Building Block Diversity:

Amide Library: A diverse set of carboxylic acids or acyl chlorides could be reacted with the primary aminomethyl group to generate a library of amides with varying steric and electronic properties.

Sulfonamide Library: A collection of sulfonyl chlorides with different aromatic and aliphatic substituents could be used to create a sulfonamide library.

Substituted Aniline Library: Starting from a range of substituted anilines in the initial synthesis, a library with diverse functionalities on the aromatic ring can be constructed. bohrium.combeilstein-journals.org

Library Type Scaffold Variable Building Block Number of Analogues (Example)
Amide LibraryThis compoundCarboxylic Acids/Acyl Chlorides50-100
Sulfonamide LibraryThis compoundSulfonyl Chlorides50-100
Substituted Aniline Library1-(Aminomethyl)cyclobutane moietySubstituted Anilines20-50

This systematic approach allows for the efficient generation of a large number of analogues, which can then be screened to identify compounds with desired properties and to build a comprehensive structure-activity relationship.

Structure-Reactivity Relationships within Derivative Series

The study of structure-reactivity relationships (SRR) within a series of derivatives provides valuable insights into how chemical modifications influence the reactivity of the molecule. For the derivatives of this compound, the reactivity of both the aniline and the aminomethyl moieties can be significantly affected by the introduced substituents.

Influence of Substituents on Aniline Reactivity:

Electronic Effects: The reactivity of the aniline ring in electrophilic substitution is highly dependent on the nature of the substituents. acs.org Electron-donating groups on the ring will increase its nucleophilicity and accelerate the rate of reaction, while electron-withdrawing groups will decrease it. The Hammett equation can be used to quantify these electronic effects. acs.org

Steric Effects: Bulky substituents on the aniline ring or on the aniline nitrogen can sterically hinder the approach of reagents, thereby reducing the reaction rate.

Influence of Substituents on Aminomethyl Group Reactivity:

Basicity and Nucleophilicity: The basicity and nucleophilicity of the primary amine on the cyclobutane are influenced by electronic effects from the rest of the molecule. Substituents on the aniline ring can have a long-range electronic effect on the aminomethyl group.

Steric Hindrance: Modifications at the nitrogen of the aminomethyl group or on the cyclobutane ring can create steric hindrance that affects its reactivity in subsequent reactions.

A systematic study of the reaction rates of a series of derivatives in a model reaction (e.g., acylation of the aminomethyl group) can provide quantitative data to establish a clear SRR. For example, a series of aniline-substituted analogues could be reacted with a standard acylating agent, and the reaction rates could be correlated with the electronic parameters (e.g., Hammett constants) of the substituents. acs.org This analysis helps in predicting the reactivity of new analogues and in designing more efficient synthetic routes. researchgate.netresearchgate.net

Role of 4 1 Aminomethyl Cyclobutyl Aniline in Advanced Organic Synthesis

As a Key Building Block for Complex Molecule Synthesis

The utility of aniline (B41778) derivatives as fundamental building blocks in the synthesis of complex molecules is well-established in organic chemistry. chemimpex.comcresset-group.com These compounds serve as versatile starting materials for a wide array of chemical transformations, particularly in the pharmaceutical industry. cresset-group.com The presence of both an aromatic amine and a primary aliphatic amine in 4-[1-(Aminomethyl)cyclobutyl]aniline offers multiple points for chemical modification, allowing for its incorporation into larger, more intricate molecular frameworks.

The cyclobutane (B1203170) motif is of particular interest in medicinal chemistry due to its ability to introduce conformational rigidity and act as a bioisostere for other chemical groups. The synthesis of conformationally constrained amino acids containing a cyclobutane ring, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), highlights the value of this structural unit in peptidomimetics and drug design. sigmaaldrich.com This underscores the potential of this compound as a building block for creating novel therapeutic agents with well-defined three-dimensional structures.

Application as a Ligand or Organocatalyst Precursor in Asymmetric Synthesis

In the realm of asymmetric synthesis, the development of chiral ligands and organocatalysts is crucial for controlling the stereochemical outcome of chemical reactions. Aniline derivatives are frequently employed as precursors for such catalysts. For instance, chiral phosphoric acid catalysis has been successfully used in the asymmetric amination of anilines to achieve kinetic resolution of N-aryl β-amino alcohols. nih.gov

Given the presence of two distinct amine functionalities, this compound could, in principle, be derivatized to form chiral ligands for metal-catalyzed reactions or serve as a scaffold for the development of novel organocatalysts. The spatial arrangement of the amino groups, dictated by the cyclobutane ring, could offer unique stereochemical control in asymmetric transformations.

Utility in the Synthesis of Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and their synthesis is a central focus of organic chemistry. beilstein-journals.org Aniline and its derivatives are common starting materials for the construction of a variety of heterocyclic rings. researchgate.netresearchgate.net For example, the reaction of anilines with dicarbonyl compounds can lead to the formation of azacycles. researchgate.net More complex, multi-component reactions involving anilines have been developed to produce substituted meta-hetarylanilines. researchgate.net

The bifunctional nature of this compound, with its nucleophilic amino groups, makes it a suitable candidate for participating in condensation and cyclization reactions to form novel heterocyclic systems. The aniline nitrogen can participate in reactions to form fused ring systems, while the aminomethyl group can be involved in the formation of a separate heterocyclic ring, potentially leading to spirocyclic or fused polycyclic structures. A copper-catalyzed domino reaction of aniline with cyclobutanone (B123998) oxime to produce tetrahydroquinoline derivatives showcases the utility of aniline in forming fused heterocyclic systems. researchgate.net

Involvement in Protecting Group Strategies and Deprotection Chemistry

In the multi-step synthesis of complex organic molecules, the use of protecting groups is an essential strategy to temporarily mask reactive functional groups and prevent unwanted side reactions. cresset-group.com Amines are frequently protected as carbamates, with the tert-butoxycarbonyl (Boc) group being one of the most common choices. The Boc group is typically stable under a variety of reaction conditions but can be readily removed under acidic conditions.

A closely related compound, 4-(Boc-aminomethyl)aniline, illustrates the application of protecting group strategy. chemimpex.com In this molecule, the aliphatic aminomethyl group is protected with a Boc group, leaving the aromatic aniline amine free for chemical modification. This selective protection allows for sequential reactions at the two different amine sites. For example, the aniline nitrogen can undergo diazotization or acylation, while the aliphatic amine remains protected. Subsequent removal of the Boc group would then allow for further functionalization at the aminomethyl position. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules.

Non Clinical Applications of 4 1 Aminomethyl Cyclobutyl Aniline in Chemical Research

Development as a Pre-clinical Research Tool or Probe

The principal application of 4-[1-(Aminomethyl)cyclobutyl]aniline in a pre-clinical research context is as a reactant or intermediate in the synthesis of biologically active compounds. For instance, this compound has been utilized in the development of indole (B1671886) and azeindole derivatives that function as MEK inhibitors. In this capacity, it serves as a crucial structural component, providing the aminomethyl-cyclobutyl-aniline moiety to the final molecule being investigated for its therapeutic potential. Its utility is therefore more foundational, in the construction of potential drug candidates, rather than as a standalone research tool or probe to investigate biological processes.

Potential Applications in Advanced Materials Science

There is currently no significant information available in scientific literature to suggest that this compound has been investigated for or applied in the field of advanced materials science. Research into its potential use in the development of polymers, nanomaterials, or other advanced materials has not been a documented focus.

Contributions to Chemical Biology Tools and Imaging Agents

There is no evidence in the current body of scientific literature to suggest that this compound has been used in the development of chemical biology tools or imaging agents. Its structure has not been reported as a component of fluorescent probes, affinity labels, or other agents designed for the study and visualization of biological systems.

Q & A

Basic: What are the optimal conditions for synthesizing 4-[1-(Aminomethyl)cyclobutyl]aniline to ensure high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction times. Evidence from similar aromatic amines indicates that acetonitrile is effective as a solvent for high-resolution separations in HPLC, which aids in purifying intermediates . Temperature optimization (e.g., maintaining 50–70°C during cyclobutane ring formation) and inert atmospheres (e.g., nitrogen) minimize side reactions. Post-synthesis purification via column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) enhances purity .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the aminomethyl group (δ ~2.8–3.2 ppm for –CH2_2–NH2_2) and cyclobutyl protons (δ ~1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated [M+H]+^+ for C11_{11}H16_{16}N2_2: 176.13) .
  • HPLC : Retention time and peak symmetry assess purity (>98%) under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the cyclobutyl-aminomethyl group influence binding affinity to kinase enzymes?

Methodological Answer:
The cyclobutyl group provides conformational rigidity, enhancing selectivity for kinase active sites. Molecular docking studies on analogous compounds show that the aminomethyl linker facilitates hydrogen bonding with catalytic lysine residues (e.g., in Mer kinase), while the cyclobutyl ring engages in hydrophobic interactions with nonpolar enzyme pockets. Comparative data suggest replacing cyclobutyl with cyclopropane reduces steric complementarity, lowering inhibitory potency by ~30% .

Advanced: What experimental strategies resolve contradictions in reported melting points or solubility data?

Methodological Answer:
Discrepancies often arise from purity variations or polymorphic forms. Researchers should:

  • Standardize Purity : Use preparative HPLC to isolate >99% pure batches .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing endothermic peaks (e.g., melting points ranging 150–160°C for different crystal forms) .
  • Solubility Studies : Conduct in buffered solutions (pH 1–10) with UV-Vis quantification to account for ionization effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Methodological Answer:
Key modifications include:

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., –CF3_3) at the aniline para-position enhances metabolic stability by reducing oxidative deamination .
  • Ring Expansion : Replacing cyclobutyl with cyclohexyl increases hydrophobic interactions but may reduce blood-brain barrier permeability .
  • Linker Variation : Replacing aminomethyl with carboxamide (–CONH–) improves water solubility but may compromise kinase inhibition .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in fume hoods due to potential amine volatility .
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal in accordance with EPA guidelines .

Advanced: How do π-π stacking interactions between the aniline ring and biological targets affect pharmacological activity?

Methodological Answer:
The aniline ring engages in π-π stacking with aromatic residues (e.g., Phe in kinase ATP-binding sites), stabilizing ligand-receptor complexes. Computational studies (e.g., AutoDock Vina) show that substituting the aniline with pyridine reduces binding energy by ~2 kcal/mol due to weaker π-π overlap . Synchrotron X-ray crystallography of co-crystallized complexes can validate these interactions .

Advanced: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition kinetics?

Methodological Answer:

  • Fluorescence-Based Assays : Measure IC50_{50} values using ATP-coupled kinase assays (e.g., ADP-Glo™ for tyrosine kinases) .
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon_\text{on}/koff_\text{off}) by immobilizing the target enzyme on a sensor chip .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme binding .

Basic: How can researchers troubleshoot low bioactivity in preliminary screening assays?

Methodological Answer:

  • Purity Verification : Confirm compound integrity via LC-MS to rule out degradation .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤1% v/v) to prevent aggregation in aqueous buffers .
  • Positive Controls : Compare with known inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .

Advanced: What computational tools predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., primary amine oxidation) .
  • CYP450 Inhibition Assays : Test hepatic microsome stability (human/rat) with LC-MS/MS quantification of parent compound depletion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.